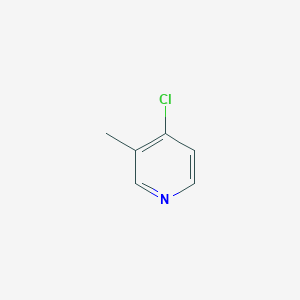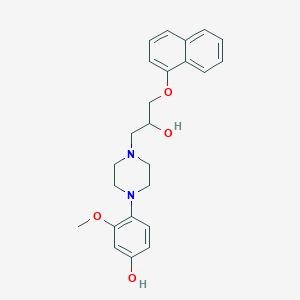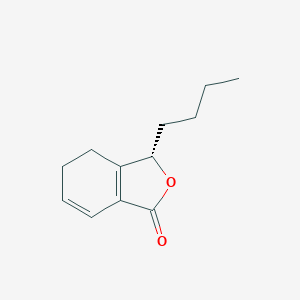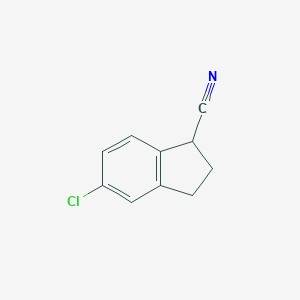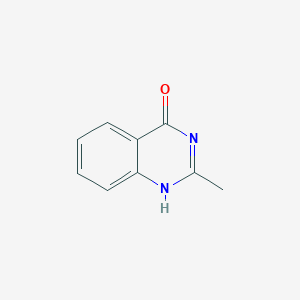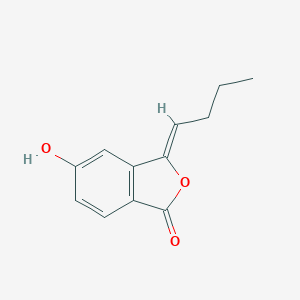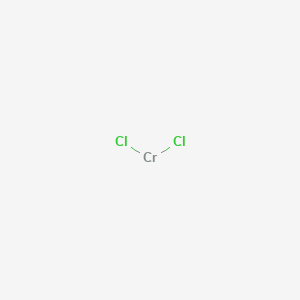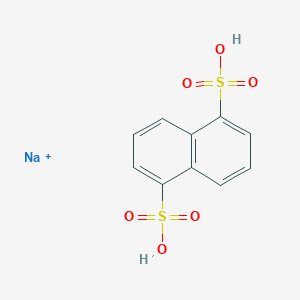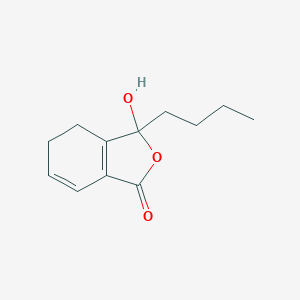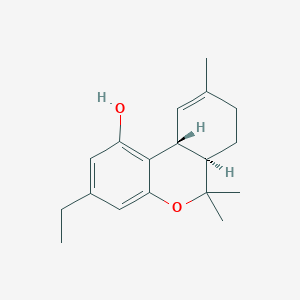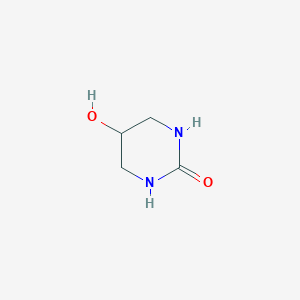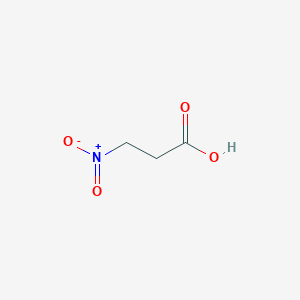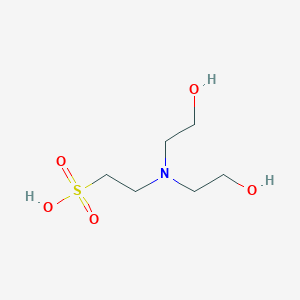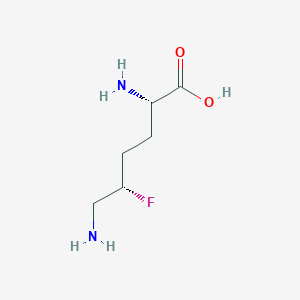
L-Lysine, 5-fluoro-, (5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine, 5-fluoro-, (5S)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of L-Lysine, an essential amino acid that plays a crucial role in protein synthesis in the human body. In
Wissenschaftliche Forschungsanwendungen
L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- has several potential applications in scientific research. It can be used as a probe to study protein-ligand interactions, as it can be incorporated into peptides and proteins. It can also be used as a tool to study the mechanism of enzyme-catalyzed reactions, as it can act as a transition state analogue. Additionally, it can be used in the synthesis of fluorinated drugs and agrochemicals.
Wirkmechanismus
L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- acts as a mimic of the transition state in enzyme-catalyzed reactions. It can bind to the active site of enzymes and form a stable complex, which can be used to study the mechanism of the reaction. It can also be used as a substrate for enzymes that catalyze the cleavage of the C-F bond, which can lead to the formation of highly reactive intermediates.
Biochemische Und Physiologische Effekte
L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- has been shown to have minimal effects on biochemical and physiological processes in the human body. It is not metabolized by the body and is excreted unchanged. However, it can interact with enzymes and proteins in vitro, which can lead to changes in their activity and function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- in lab experiments include its ability to act as a transition state analogue, its stability under mild conditions, and its ease of synthesis. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- in scientific research. One direction is the development of new fluorinated drugs and agrochemicals using this compound as a starting material. Another direction is the use of this compound as a probe to study protein-ligand interactions in complex biological systems. Additionally, it can be used to study the mechanism of enzyme-catalyzed reactions in more detail, which can lead to the development of new enzyme inhibitors and catalysts.
Conclusion
L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- is a chemical compound that has several potential applications in scientific research. Its ability to act as a transition state analogue and its stability under mild conditions make it a useful tool for studying enzyme-catalyzed reactions and protein-ligand interactions. Although it has some limitations, its future directions in the development of new drugs and agrochemicals, and the study of complex biological systems are promising.
Synthesemethoden
The synthesis of L-Lysine, 5-fluoro-, (L-Lysine, 5-fluoro-, (5S)-)- involves the reaction of L-lysine with a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction takes place under mild conditions, and the product is obtained in good yield. The purity of the product can be improved by recrystallization.
Eigenschaften
CAS-Nummer |
130793-71-4 |
|---|---|
Produktname |
L-Lysine, 5-fluoro-, (5S)- |
Molekularformel |
C6H13FN2O2 |
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
(2S,5S)-2,6-diamino-5-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5-/m0/s1 |
InChI-Schlüssel |
HILHCIBEZCWKBD-WHFBIAKZSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)[C@@H](CN)F |
SMILES |
C(CC(C(=O)O)N)C(CN)F |
Kanonische SMILES |
C(CC(C(=O)O)N)C(CN)F |
Synonyme |
L-Lysine, 5-fluoro-, (5S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



